molecular formula C17H24N2O3S B3016911 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one CAS No. 2094435-84-2

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one

カタログ番号 B3016911
CAS番号: 2094435-84-2
分子量: 336.45
InChIキー: JMEYIAJTHVOXBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one, also known as AZD 3241, is a small molecule inhibitor that has been developed for the treatment of rheumatoid arthritis. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 is a selective inhibitor of BTK, which is a key component of the B cell receptor signaling pathway. BTK plays a critical role in the activation of B cells and the production of autoantibodies that contribute to the development of rheumatoid arthritis. By inhibiting BTK, this compound 3241 can reduce the activation of B cells and the production of autoantibodies, thereby reducing inflammation and joint damage in rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound 3241 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to reduce the production of autoantibodies and the activation of B cells. In addition, this compound 3241 has been shown to have a good safety profile and is well-tolerated in animal studies and clinical trials.

実験室実験の利点と制限

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has several advantages for lab experiments, including its selectivity for BTK and its ability to reduce inflammation and joint damage in animal models of rheumatoid arthritis. However, there are also some limitations to using this compound 3241 in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

将来の方向性

There are several future directions for the research and development of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241. One potential direction is to investigate the use of this compound 3241 in combination with other drugs for the treatment of rheumatoid arthritis. Another potential direction is to explore the use of this compound 3241 in other autoimmune diseases, such as lupus and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of this compound 3241 and to identify potential biomarkers that can be used to predict response to treatment.

合成法

The synthesis of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 involves several steps, including the reaction of piperidine with 4-methylbenzenesulfonyl chloride to form 1-(4-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 3,3-dimethylacryloyl chloride in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.

科学的研究の応用

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has been extensively studied for its potential use in the treatment of rheumatoid arthritis. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of B cells and the production of autoantibodies that contribute to the development of rheumatoid arthritis. Preclinical studies have demonstrated that this compound 3241 can reduce inflammation and joint damage in animal models of rheumatoid arthritis.

特性

IUPAC Name

3,3-dimethyl-4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-4-6-14(7-5-12)23(21,22)19-10-8-13(9-11-19)15-17(2,3)16(20)18-15/h4-7,13,15H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYIAJTHVOXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。